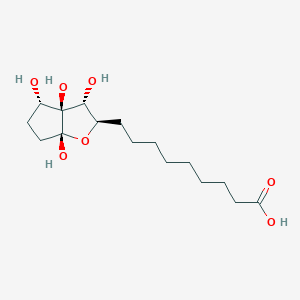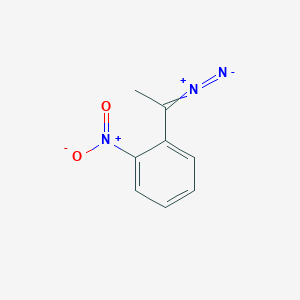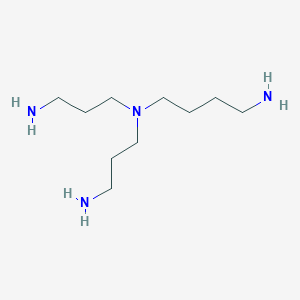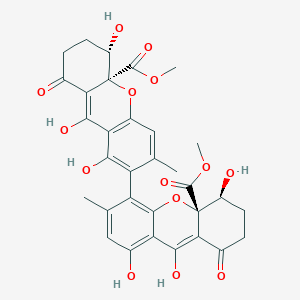
Heliconol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heliconol C is a natural product found in Helicodendron giganteum with data available.
Scientific Research Applications
Antimicrobial Properties
- Research Findings: Heliconols A-C, derived from the freshwater aquatic fungus Helicodendron giganteum, exhibit antimicrobial properties. Specifically, Heliconol A demonstrated notable antifungal and antibacterial activities in disk diffusion assays (Mudur, Swenson, Gloer, Campbell, & Shearer, 2006).
Chemical Synthesis
- Research Insights: The total synthesis of Heliconol A, a compound closely related to Heliconol C and characterized by a unique polyketide-derived hemiketal structure, has been successfully achieved. This synthesis involves key steps such as stereoselective reduction, dihydroxylation, and Sonogashira coupling (Mohapatra, Chatterjee, & Gurjar, 2008).
Pharmacological Effects
- Observations: While not directly related to Heliconol C, research on similar compounds like Helicid (4-formylphenyl-β-D-allopyranoside) reveals a variety of pharmacological effects, such as sedative, analgesic, hypnotic, antidepressant, and neuroprotective actions. These studies explore the therapeutic potential and underlying mechanisms of such compounds in various medical conditions (Zhang et al., 2017; Tong et al., 2019).
Antioxidant Properties
- Scientific Research: Compounds with similar structures to Heliconol C, particularly those found in various plants, fruits, and vegetables, have been extensively studied for their antioxidant activities. These studies contribute to understanding the health-promoting benefits of such compounds and their potential in preventive healthcare (Kaur & Kapoor, 2001; Rodríguez-Roque et al., 2013; Latocha et al., 2010).
properties
Product Name |
Heliconol C |
|---|---|
Molecular Formula |
C16H28O7 |
Molecular Weight |
332.39 g/mol |
IUPAC Name |
9-[(2R,3R,3aS,4S,6aR)-3,3a,4,6a-tetrahydroxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-2-yl]nonanoic acid |
InChI |
InChI=1S/C16H28O7/c17-12-9-10-15(21)16(12,22)14(20)11(23-15)7-5-3-1-2-4-6-8-13(18)19/h11-12,14,17,20-22H,1-10H2,(H,18,19)/t11-,12+,14-,15-,16+/m1/s1 |
InChI Key |
MJUTVWBUXZBUHW-IPQWEPCOSA-N |
Isomeric SMILES |
C1C[C@@]2([C@]([C@H]1O)([C@@H]([C@H](O2)CCCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
C1CC2(C(C1O)(C(C(O2)CCCCCCCCC(=O)O)O)O)O |
synonyms |
heliconol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-2-[(4-tert-butylphenyl)methylsulfanyl]-3-[4-[2-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B1250599.png)









